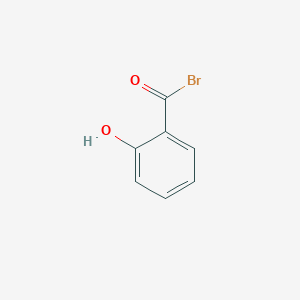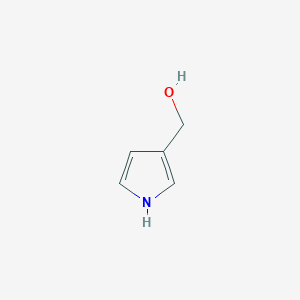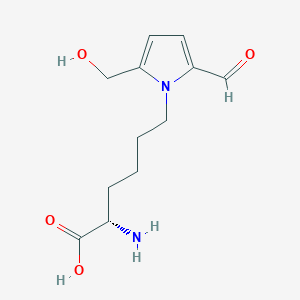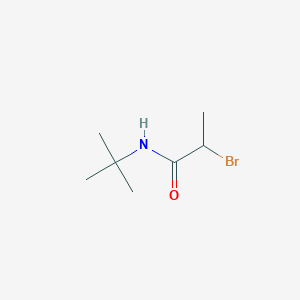
3-Fluoro-3-deoxy-D-xylofuranose
Overview
Description
3-Fluoro-3-deoxy-D-xylofuranose is an indispensable biomedical compound with immense therapeutic potential . It exhibits a distinctive molecular structure and exemplifies a novel avenue for the creation of antiviral pharmaceuticals and targeted interventions against viral infections .
Synthesis Analysis
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . The synthesis of this compound has been achieved using Suzuki and Stille cross-coupling reactions .
Molecular Structure Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .
Chemical Reactions Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule has been used in the structure elucidation of fluorinated compounds embedded in complex mixtures . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation .
Physical And Chemical Properties Analysis
3-Fluoro-3-deoxy-D-xylofuranose has a molecular weight of 152.121 Da . It is a compound useful in organic synthesis . It has a melting point of 127 °C and a boiling point of 403.1±45.0 °C (Predicted). Its density is 1.415±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Anticancer Research
3-Fluoro-3-deoxy-D-xylofuranose: has been utilized in the synthesis of novel 3’-fluorinated purine nucleoside derivatives . These compounds have shown potent tumor cell growth inhibition activity at sub- or low micromolar concentrations, making them significant in the development of new anticancer drugs. The ability to inhibit DNA and protein replication in cancer cells positions this compound as a valuable tool in oncological pharmacology.
Glycobiology
In glycobiology, 3-Fluoro-3-deoxy-D-xylofuranose demonstrates potential as a versatile chemical probe . It has been used in enzymatic activation and glycosylation processes to obtain fluorinated trisaccharides. This application is crucial for understanding complex biological processes involving carbohydrates, such as cell signaling and immune response.
Proteomics
This compound is also significant in proteomics research, where it serves as a biochemical tool for probing protein interactions and functions . Its incorporation into peptides and proteins can help in studying the structure and dynamics of these biomolecules, providing insights into their roles in various diseases.
Pharmaceutical Synthesis
3-Fluoro-3-deoxy-D-xylofuranose: is a key intermediate in the synthesis of various pharmaceutical agents . Its role in the formation of antitumor-active cyclic dinucleotides and other therapeutic molecules highlights its importance in drug development and synthesis.
Medical Diagnostics
The compound’s utility extends to medical diagnostics, where it can be used in the synthesis of imaging agents . Fluorinated compounds are often used in positron emission tomography (PET) imaging, which is a powerful technique for diagnosing and monitoring diseases.
Chemical Synthesis
In the field of chemical synthesis, 3-Fluoro-3-deoxy-D-xylofuranose is a valuable compound for organic synthesis, particularly in the formation of fluorinated organic molecules . Its properties allow for the introduction of fluorine atoms into organic compounds, which can significantly alter their chemical behavior and stability.
Material Science
While specific applications in material science are not directly cited, the properties of fluorinated compounds suggest potential uses in the development of materials with unique characteristics, such as increased resistance to degradation or altered electrical properties .
Industrial Applications
Lastly, the compound’s role in organic synthesis indicates its relevance in various industrial applications . It could be used in the manufacture of specialty chemicals or materials that require the unique properties imparted by fluorination.
Mechanism of Action
Target of Action
3-Fluoro-3-deoxy-D-xylofuranose is a compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s likely that this compound interacts with its targets in a way that influences protein synthesis, given its use in proteomics research . .
Biochemical Pathways
Given its use in proteomics research , it can be inferred that this compound may influence pathways related to protein synthesis or modification. The downstream effects of these potential interactions are currently unknown.
Result of Action
As a compound used in proteomics research , it’s possible that it may influence protein synthesis or modification at the molecular and cellular levels.
Safety and Hazards
properties
IUPAC Name |
(3S,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLAOXQXYQYNW-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(O1)O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305130 | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-deoxy-D-xylofuranose | |
CAS RN |
238418-63-8 | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238418-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)


![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)





![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
